molecular formula C20H20N2O3 B2539627 methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 527674-59-5

methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B2539627
CAS No.: 527674-59-5
M. Wt: 336.391
InChI Key: AFAUJFNORYVHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources, including plants and animals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The methoxyphenyl group is introduced through electrophilic aromatic substitution, and the esterification of the carboxylate group is achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydro-beta-carboline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the beta-carboline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted beta-carbolines, quinoline derivatives, and tetrahydro-beta-carboline derivatives, each with distinct biological activities.

Scientific Research Applications

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar structural features but different biological activities.

    Tetrahydroharmine: A reduced form of harmine with distinct pharmacological properties.

    Norharmane: A beta-carboline with a simpler structure and different biological effects.

Uniqueness

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group and ester functionality contribute to its versatility in various applications.

Properties

IUPAC Name

methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAUJFNORYVHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The same method but starting from racemic tryptophan methyl ester and 3-methoxybenzaldehyde gave the title compound as white crystals m.p.:146° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.